molecular formula C6H12BrCl B1265839 1-Bromo-6-chlorohexane CAS No. 6294-17-3

1-Bromo-6-chlorohexane

Cat. No. B1265839
CAS RN: 6294-17-3
M. Wt: 199.51 g/mol
InChI Key: JTYUIAOHIYZBPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-6-chlorohexane involves several chemical reactions and techniques. For instance, direct reduction of 1-Bromo-6-chlorohexane at silver electrodes in dimethylformamide (DMF) has been studied, highlighting electrochemical methods as a viable path for its production. This process involves a two-electron cleavage of the carbon-bromine bond to afford 1-chlorohexane as the major product, demonstrating the compound's reactivity and the potential for varied synthesis routes (Rose, 2016).

Molecular Structure Analysis

The molecular structure and conformational preferences of related compounds, such as 1-bromo-1-silacyclohexane, have been analyzed using gas-phase electron diffraction and quantum chemistry, providing insights into the conformational dynamics and structural aspects of bromo-chlorinated hexanes. These studies reveal the existence of conformers and the importance of electrostatic interactions in stabilizing certain molecular forms, which can be relevant to understanding the structure of 1-Bromo-6-chlorohexane (Belyakov et al., 2012).

Chemical Reactions and Properties

1-Bromo-6-chlorohexane undergoes various chemical reactions, including photopromoted carbonylation under ambient conditions. This reaction, catalyzed by CuBr2 and CdI2, leads to the formation of chloroester as the major product, highlighting the compound's reactivity towards carbonylation and the influence of catalysts and additives on the reaction outcome (Hu et al., 2008).

Scientific Research Applications

Electrochemical Reduction Studies

  • Electrochemical Behavior : The electrochemical reductions of 1-bromo-6-chlorohexane at silver cathodes have been explored, revealing a single major irreversible cathodic peak and a two-electron cleavage of the carbon–bromine bond, resulting in 1-chlorohexane as the major product. This process, studied using cyclic voltammetry and controlled-potential electrolyses, provides insights into the electrochemical behavior of halogenated compounds (Rose, 2016).

  • Reductive Cleavage Studies : Investigations on the reduction of 1-bromo-6-chlorohexane at carbon cathodes in dimethylformamide have been conducted, revealing single irreversible waves corresponding to the reductive cleavage of carbon-bromine bonds. These studies contribute to our understanding of the electrochemical properties of halogenated compounds (Mubarak & Peters, 1995).

Photopromoted Carbonylation

  • Photopromoted Carbonylation : Research on the photopromoted carbonylation of 1-bromo-6-chlorohexane with CO, catalyzed by CuBr2 and CdI2 under ambient conditions, has been conducted. This study reveals that chloroester is the major product under the catalysis of CuBr2, enhancing our understanding of carbonylation processes in organic chemistry (Hu et al., 2008).

  • Carbonylation with Methyl Formate : A study exploring the carbonylation of 1-bromo-6-chlorohexane with methyl formate, catalyzed by cobalt and copper salts, highlights the process of single carbonylation under ambient conditions, leading to specific monocarbonylated products. This adds valuable information to the field of organic synthesis (Yin Jingmei, 2011).

Catalytic Reduction and Structural Studies

  • Catalytic Reduction with Nickel(I) Salen : Catalytic reduction of 1-bromo-6-chlorohexane with electrogenerated nickel(I) salen has been studied, showing high yields of specific dichlorododecane, which provides insights into catalytic reduction processes involving halogenated compounds (Mubarak & Peters, 1995).

  • Molecular Structure Analysis : Research on the molecular structure of 1-bromo-1-silacyclohexane provides valuable information on the conformational preferences and thermodynamic equilibrium of molecules related to 1-bromo-6-chlorohexane, contributing to the field of molecular chemistry (Belyakov et al., 2012).

Safety And Hazards

1-Bromo-6-chlorohexane is known to cause skin irritation (H315) and serious eye irritation (H319) . Protective measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection .

Future Directions

1-Bromo-6-chlorohexane is a useful compound in the field of organic synthesis. It has been used in the synthesis of zinc reagents and PROTACs . Its future use may continue to be in the area of organic synthesis, particularly in the development of new reagents and linkers.

properties

IUPAC Name

1-bromo-6-chlorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12BrCl/c7-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYUIAOHIYZBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064205
Record name Hexane, 1-bromo-6-chloro-
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Molecular Weight

199.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-6-chlorohexane

CAS RN

6294-17-3
Record name 1-Bromo-6-chlorohexane
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Record name Hexane, 1-bromo-6-chloro-
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Record name 1-Bromo-6-chlorohexane
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Record name Hexane, 1-bromo-6-chloro-
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Record name Hexane, 1-bromo-6-chloro-
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Record name 1-bromo-6-chlorohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
JA Rose, CM McGuire, AM Hansen, JA Karty… - Electrochimica …, 2016 - Elsevier
… for reduction of 1-bromo-6-chlorohexane shows a single … Controlled-potential (bulk) electrolyses of 1-bromo-6-chlorohexane … both 1‐bromo-6-chlorohexane and 1-chloro-6-iodohexane. …
Number of citations: 4 www.sciencedirect.com
JA Rose - Electrochemical Society Meeting Abstracts 229, 2016 - iopscience.iop.org
… of 1-bromo-6-chlorohexane and 1-bromo-6-chlorohexane. Cyclic voltammograms for reduction of 1-bromo-6-chlorohexane … were conducted to reduce 1-bromo-6-chlorohexane in DMF–…
Number of citations: 2 iopscience.iop.org
YY Hu, JM Yin, DB Gao, YP Jia, GY Zhou, YN Cui… - Chinese Chemical …, 2008 - Elsevier
… As a continuous part of photopromoted carbonylation research, we report herein the carbonylation of 1-bromo-6-chlorohexane with CO. In the study, three inexpensive commercially …
Number of citations: 5 www.sciencedirect.com
MS Mubarak, DG Peters - The Journal of Organic Chemistry, 1995 - ACS Publications
… 1 -bromo-6-chlorohexane is electrolytically reduced to the 6-chlorohex-l-yl carbanion which … As before, hydroxide can engage in an E2 reaction with 1 -bromo-6-chlorohexane to form 6-…
Number of citations: 23 pubs.acs.org
N Hadei, GT Achonduh, C Valente… - Angewandte …, 2011 - Wiley Online Library
… Kambe and co-workers showed in a single example that 1-bromo-6-chlorohexane could undergo sequential Kumada–Tamao–Corriu cross-couplings using temperature as the …
Number of citations: 77 onlinelibrary.wiley.com
MS Mubarak, DG Peters - Journal of Electroanalytical Chemistry, 1995 - Elsevier
Nickel(I) salen, electrogenerated from nickel(II) salen by means of controlled-potential electrolysis at a carbon cathode in dimethylformamide containing tetramethylammonium …
Number of citations: 50 www.sciencedirect.com
MD Hollingsworth, U Werner-Zwanziger… - Journal of the …, 1999 - academia.edu
… Here we report crystal structures of the UICs of 1,6-dibromohexane (1), 1-bromo-6-chlorohexane (2), and 1,6-dichlorohexane (3), all of which have host-guest stoichiometries of 6:1. …
Number of citations: 49 www.academia.edu
DK Maity, H Mohan, S Chattopadhyay… - The Journal of Physical …, 1995 - ACS Publications
… 2-chloroethane (purity 98%, Aldrich), l-bromo-3-chloropropane (purum, Fluka), and 1 -bromo-6-chlorohexane (purity 97%, Aldrich) were used without any further purification. Bromo4-…
Number of citations: 12 pubs.acs.org
SK Bose, S Brand, HO Omoregie, M Haehnel… - Acs …, 2016 - ACS Publications
… 1-Bromo-6-chlorohexane (11a) underwent predominantly monoborylation at the primary bromide when only 1 equiv of the borylating reagent was used. This procedure is also …
Number of citations: 130 pubs.acs.org
SA Noureddin, RM El-Shishtawy… - Research on Chemical …, 2020 - Springer
… , 1,3-dibromopropane and 1-bromo-6-chlorohexane) in the … (I) with 1-bromo-6-chlorohexane occurs on the bromine side … -dibromopropane and 1-bromo-6-chlorohexane (preparation …
Number of citations: 3 link.springer.com

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